molecular formula C17H25NO4 B2418183 2-(benzyloxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide CAS No. 2034241-26-2

2-(benzyloxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide

Cat. No.: B2418183
CAS No.: 2034241-26-2
M. Wt: 307.39
InChI Key: SFOPIMFYKPZRSR-UHFFFAOYSA-N
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Description

2-(benzyloxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide is an organic compound with a complex structure that includes a benzyloxy group, a hydroxy group, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzyloxy group, followed by the introduction of the acetamide moiety. The hydroxy group and the tetrahydropyran ring are then incorporated through subsequent reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The benzyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ketone regenerates the hydroxy group.

Scientific Research Applications

2-(benzyloxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide involves interactions with specific molecular targets. The benzyloxy group can participate in π-π interactions, while the hydroxy group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(benzyloxy)-N-(3-hydroxypropyl)acetamide: Lacks the tetrahydropyran ring.

    2-(benzyloxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)ethyl)acetamide: Has a different alkyl chain length.

Uniqueness

The presence of the tetrahydropyran ring in 2-(benzyloxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide distinguishes it from similar compounds. This ring can influence the compound’s conformational flexibility and its interactions with biological targets, potentially leading to unique biological activities .

Properties

IUPAC Name

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-phenylmethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c19-16(15-7-10-21-11-8-15)6-9-18-17(20)13-22-12-14-4-2-1-3-5-14/h1-5,15-16,19H,6-13H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOPIMFYKPZRSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)COCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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